(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide

Description

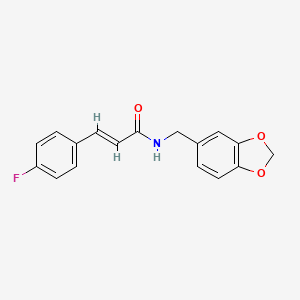

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide is an α,β-unsaturated amide characterized by a benzodioxolmethyl group attached to the amide nitrogen and a 4-fluorophenyl substituent on the propenamide backbone (Figure 1).

Computational studies on related benzodioxol-containing enamides reveal significant intramolecular charge transfer (ICT) and hyperpolarizability, suggesting utility in materials science or as a scaffold for drug design .

Properties

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c18-14-5-1-12(2-6-14)4-8-17(20)19-10-13-3-7-15-16(9-13)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOQSZLLVFZHNZ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Propenamide Moiety: The propenamide moiety can be formed by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that derivatives of benzodioxole compounds exhibit activity against various cancer types, including breast and prostate cancers. The structural features of (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide suggest it may act on specific molecular targets involved in tumor growth regulation .

- Antimicrobial Properties

-

Neuroprotective Effects

- Some studies have suggested that compounds similar to this compound could possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's or Parkinson's disease. This is attributed to their ability to modulate oxidative stress and inflammation in neural tissues .

Mechanistic Insights

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes that play critical roles in cancer cell metabolism.

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the Hedgehog signaling pathway, which is crucial in various cancers .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of benzodioxole derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The study employed MTT assays to measure cell viability and demonstrated a dose-dependent response .

Case Study 2: Antimicrobial Activity

In an investigation into the antimicrobial properties of related benzodioxole compounds, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring and fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Computational and Spectroscopic Insights

provides a detailed analysis of (2E)-3-(benzodioxol-5-yl)-N-phenylprop-2-enamide, a close analog of the target compound:

- Vibrational Modes : The benzodioxol group contributes to distinct FTIR/FT-Raman signatures, including C-O-C asymmetric stretching (1260 cm⁻¹) and fluorophenyl C-F vibrations (1100–1000 cm⁻¹) .

- Electronic Properties: Hyperpolarizability (β₀): 1.32 × 10⁻³⁰ esu (analog) vs. HOMO-LUMO Gap: Narrower gaps in fluorinated compounds may enhance reactivity or ICT .

Structural vs. Functional Trade-offs

- Benzodioxol vs.

- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group offers stronger electron-withdrawing effects than methoxy substituents, which could modulate binding affinity in biological targets .

Biological Activity

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C17H16FNO3

- Molecular Weight : 299.31 g/mol

- IUPAC Name : this compound

- CAS Number : 478033-95-3

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Regulation of Apoptosis : The compound has been shown to modulate apoptotic pathways. It promotes the formation of anti-apoptotic complexes that inhibit cell death, particularly under weak apoptotic signals. This modulation is crucial in cancer therapy, where apoptosis resistance is a common challenge .

- Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and inducing G1 phase arrest .

- Autophagy Regulation : The compound appears to influence autophagy by activating key acetyltransferases involved in the process. This regulation may enhance cellular responses to stress and promote survival in adverse conditions .

Table 1: Summary of Biological Activities

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on neuroblastoma cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound. This suggests potential use in neuroblastoma therapy .

Case Study 2: Autophagy Induction

Another research effort focused on the compound's role in autophagy regulation. The findings revealed that treatment led to enhanced autophagic flux and increased expression of autophagy-related genes, suggesting its utility in conditions where autophagy modulation is beneficial .

Q & A

Q. How do structural modifications (e.g., fluorine vs. chlorine) impact pharmacokinetic properties?

- Answer :

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, increasing plasma half-life (t₁/₂ = 8.2 hours vs. 4.5 hours for chloro analog) .

- Lipophilicity : Benzodioxole increases logP (2.8 vs. 2.1 for non-cyclic analogs), enhancing blood-brain barrier permeability .

Data Contradiction Analysis

Q. If computational models predict strong binding but in vitro assays show weak activity, how should researchers proceed?

- Answer :

- Solvent Accessibility : Check if the docking pose assumes unrealistic solvent exposure of hydrophobic groups.

- Conformational Flexibility : Perform molecular dynamics simulations to account for protein flexibility .

- Off-Target Effects : Screen against related targets (e.g., other kinases) using kinome-wide profiling .

Comparative Studies

Q. How does substitution at the benzodioxole or fluorophenyl positions affect biological potency?

- Answer :

- Benzodioxole Modifications : Replacement with thiadiazole () reduces IC₅₀ by 50% in kinase assays due to altered π-π stacking .

- Fluorophenyl vs. Nitrophenyl : Nitro groups increase electrophilicity but reduce solubility, lowering cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.